

(R)-tert-Butyl Pyrrolidine-2-carboxylate Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride

Cat. No.: B574584

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of **(R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride**, a key chiral building block in pharmaceutical synthesis. This document outlines its fundamental physicochemical characteristics, provides detailed experimental protocols for their determination, and includes a workflow for its quality control, essential for its application in drug discovery and development.

Core Physical and Chemical Properties

(R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride is a white to almost white crystalline powder. As a chiral synthetic intermediate, its purity and well-defined physical properties are crucial for its use in the synthesis of active pharmaceutical ingredients (APIs). A summary of its key physical properties is presented in the table below.

Property	Value	Reference
CAS Number	184719-80-0	[1] [2]
Molecular Formula	C ₉ H ₁₇ NO ₂ ·HCl	[1]
Molecular Weight	207.70 g/mol	[3]
Appearance	White to almost white crystal/powder	
Melting Point	94 °C	
Solubility	Soluble in water	
Storage Temperature	Room Temperature	

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of **(R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride** are provided below. These protocols are standard procedures in organic chemistry and pharmaceutical analysis.

Melting Point Determination

The melting point of **(R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride** can be accurately determined using a Mel-Temp apparatus.[\[4\]](#)

Protocol:

- Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.[\[4\]](#) The tube is tapped gently to ensure the sample is compact at the bottom.[\[4\]](#)
- Apparatus Setup: The packed capillary tube is placed into a slot in the Mel-Temp apparatus.[\[4\]](#)
- Initial Determination (Rapid Heating): For an unknown sample, a rapid heating rate is initially applied to determine an approximate melting range.

- Accurate Determination (Slow Heating): A fresh sample is prepared and the apparatus is heated rapidly to about 15-20°C below the approximate melting point.[4][5] The heating rate is then reduced to approximately 1-2°C per minute.[4]
- Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.

Thermodynamic Solubility Assay

The aqueous solubility of **(R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride** can be determined using a shake-flask method, which measures the thermodynamic equilibrium solubility.

Protocol:

- Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer system, e.g., PBS pH 7.4) in a sealed vial.
- Equilibration: The vial is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 hours) to ensure equilibrium is reached.[6]
- Phase Separation: The resulting suspension is filtered through a sub-micron filter (e.g., 0.22 µm) or centrifuged at high speed to separate the undissolved solid from the saturated solution.[6]
- Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] A calibration curve prepared with known concentrations of the compound is used for quantification.[6][7]
- Reporting: The solubility is reported in units such as µg/mL or µM.[7]

Spectroscopic Characterization

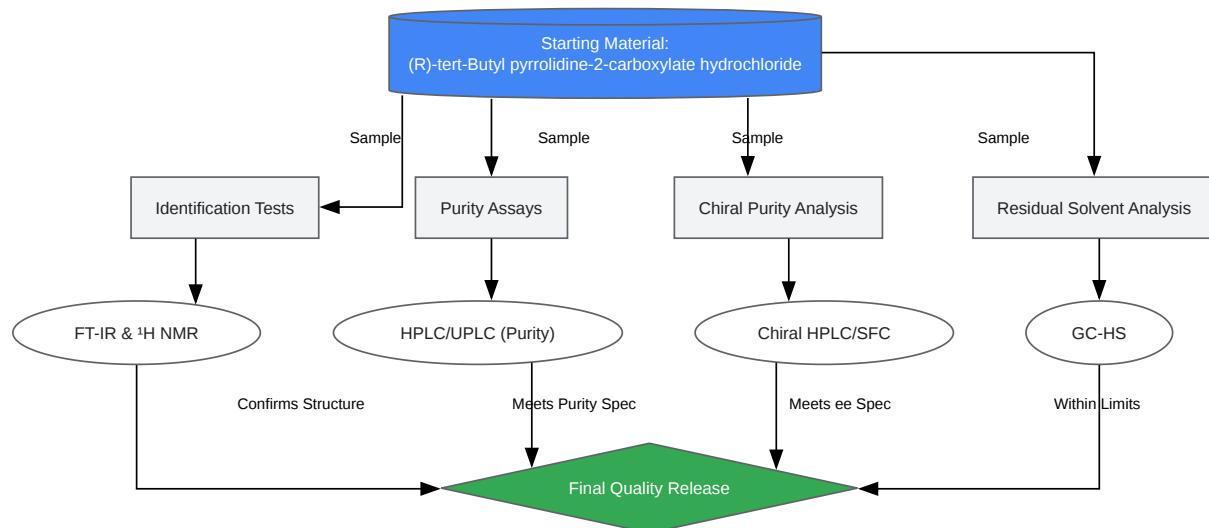
¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure of the compound.

Protocol:

- Sample Preparation: Approximately 5-10 mg of **(R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride** is dissolved in a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD) in an NMR tube.
- Instrument Setup: The NMR spectrometer is set up according to standard operating procedures.
- Data Acquisition: The ¹H NMR spectrum is acquired. Key parameters to record and analyze include chemical shift (δ), integration, and multiplicity (e.g., singlet, doublet, triplet).[9][10] Due to the presence of the amine hydrochloride, exchangeable protons (N-H and O-H if any residual water is present) may appear as broad signals.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy


FT-IR spectroscopy is employed to identify the functional groups present in the molecule.

Protocol (KBr Pellet Method):

- Sample Preparation: 1-2 mg of the dry compound is finely ground in an agate mortar.[11] Approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) is added, and the mixture is thoroughly ground to ensure a homogenous dispersion.[11]
- Pellet Formation: The mixture is transferred to a die and pressed under high pressure (typically 8-10 metric tons) using a hydraulic press to form a thin, transparent pellet.[12]
- Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A background spectrum of a pure KBr pellet is recorded first. Then, the spectrum of the sample pellet is recorded.
- Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify characteristic absorption bands for functional groups such as C=O (ester), C-N (amine), and N-H (amine hydrochloride).

Quality Control Workflow for Chiral Intermediates

The following diagram illustrates a typical quality control workflow for a chiral pharmaceutical intermediate like **(R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride**. This ensures the identity, purity, and stereochemical integrity of the compound before its use in further synthetic steps.

[Click to download full resolution via product page](#)

Caption: Quality control workflow for **(R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride , 98% , 184719-80-0 - CookeChem [cookechem.com]
- 2. (R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. (R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 4. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. enamine.net [enamine.net]
- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. che.hw.ac.uk [che.hw.ac.uk]
- 10. acdlabs.com [acdlabs.com]
- 11. shimadzu.com [shimadzu.com]
- 12. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- To cite this document: BenchChem. [(R)-tert-Butyl Pyrrolidine-2-carboxylate Hydrochloride: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b574584#r-tert-butyl-pyrrolidine-2-carboxylate-hydrochloride-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com